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Recent scientific investigations have highlighted the significant anticancer properties of extracts
derived from various species of the Phellinus mushroom. These natural extracts have
demonstrated promising results in inhibiting the growth of a wide array of cancer cell lines,
positioning them as a focal point for researchers, scientists, and drug development
professionals. This guide provides a comprehensive comparison of the effects of different
Phellinus extracts on various cancer cell lines, supported by experimental data and detailed
methodologies.

Comparative Efficacy of Phellinus Extracts on
Cancer Cell Viability

Extracts from several Phellinus species, including Phellinus linteus, Phellinus igniarius, and
Phellinus baumii, have exhibited potent cytotoxic effects against a multitude of cancer cell lines.
The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency in
inhibiting biological or biochemical functions, has been a central metric in these studies.

A study on a polyphenol extract from Phellinus baumii revealed its dose-dependent cytotoxic
activity against several human tumor cell lines after 48 hours of treatment. The IC50 values
were determined to be 49.07 = 0.5 pug/mL for A549 (lung cancer), 54.05 + 0.7 pg/mL for
HCT116 (colon cancer), 96.14 + 4.9 ug/mL for Hela (cervical cancer), 105.0 £ 10.7 pg/mL for
T24 (bladder cancer), and 140.1 £ 9.6 pg/mL for HepG2 (liver cancer).[1] Notably, the extract
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showed no significant toxic effects on normal human embryonic kidney (HEK293) cells at
concentrations below 80 pg/mL, suggesting a degree of selectivity for cancer cells.[1]

In another investigation, isolated compounds from Phellinus igniarius demonstrated significant
antitumor activities. One compound, 4-(3,4-dihydroxyphenyl)-3-buten-2-one, exhibited
remarkable cytotoxicity with IC50 values of 0.5334 umol/L on the H526 human lung cancer cell
line, 1.885 umol/L on the DU145 prostate cancer cell line, and 1.057 pmol/L on the HEL
erythroleukemia cell line. Other isolated compounds showed good selectivity for NOMO-1 and
SKM-1 acute myeloid leukemia cell lines.[2] Importantly, these compounds did not show
significant toxicity to normal hamster cell lines (CHL and CHO) at concentrations up to 10
pmol/L.[2]

Furthermore, a methanol extract of Phellinus linteus was tested on colon cancer cell lines HCT-
116 and SW-480. The IC50 value for the SW-480 cell line after 72 hours of exposure was
determined to be 169.80 + 2.56 pg/mL.

The following tables summarize the cytotoxic effects of various Phellinus extracts on different
cancer cell lines.

Table 1: IC50 Values of Phellinus baumii Polyphenol Extract on Various Cancer Cell Lines (48h
Treatment)[1]

Cell Line Cancer Type IC50 (pg/mL)
A549 Lung Cancer 49.07 £ 0.5
HCT116 Colon Cancer 54.05+ 0.7
Hela Cervical Cancer 96.14+4.9
T24 Bladder Cancer 105.0 £ 10.7
HepG2 Liver Cancer 140.1+9.6

Table 2: IC50 Values of Isolated Compounds from Phellinus igniarius on Various Cancer Cell
Lines[2]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9782521/
https://pubmed.ncbi.nlm.nih.gov/28920346/
https://pubmed.ncbi.nlm.nih.gov/28920346/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9782521/
https://pubmed.ncbi.nlm.nih.gov/28920346/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Compound Cell Line Cancer Type IC50 (umol/L)
4-(3,4-
dihydroxyphenyl)-3- H526 Lung Cancer 0.5334
buten-2-one
4-(3,4-
dihydroxyphenyl)-3- DuU145 Prostate Cancer 1.885
buten-2-one
4-(3,4-
dihydroxyphenyl)-3- HEL Erythroleukemia 1.057
buten-2-one
3-hydroxyfriedel-3-en- Acute Myeloid

NOMO-1 ) 0.7955
2-one Leukemia
Ergosta-4, 6, 8 (14), Acute Myeloid

NOMO-1 . 1.828
22-tetraen-3-one Leukemia

Table 3: IC50 Values of Phellinus linteus Methanol Extract on Colon Cancer Cell Lines (72h

Treatment)
Cell Line Cancer Type IC50 (pg/mL)
SW-480 Colon Cancer 169.80 + 2.56

Mechanisms of Action: Induction of Apoptosis and
Cell Cycle Arrest

The anticancer effects of Phellinus extracts are largely attributed to their ability to induce
programmed cell death, or apoptosis, and to cause cell cycle arrest in cancer cells.

Phellinus baumii polyphenol extract has been shown to induce apoptosis in A549 lung cancer
cells, with the total apoptotic rate increasing in a dose-dependent manner.[1] This was
accompanied by an accumulation of reactive oxygen species (ROS) and a decrease in the
mitochondrial membrane potential, suggesting the involvement of the mitochondrial pathway of
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apoptosis.[1] Furthermore, the extract was found to cause S phase arrest in the cell cycle of
A549 cells.[1]

Similarly, the total ethanol extract of Phellinus igniarius (TPI) was found to induce apoptosis in
gastric cancer SGC-7901 cells through a mitochondria-dependent pathway.[3] This was
evidenced by the activation of caspase-9 and caspase-3, cleavage of PARP, and an increased
Bax/Bcl-2 ratio.[3] TPI also blocked the SGC-7901 cell cycle at the GO/G1 phase.[3]
Polysaccharides from P. igniarius have also been shown to induce mitochondrial apoptosis in
HepG2 liver cancer cells by increasing ROS and the expression of p53.[4]

The diagram below illustrates the general experimental workflow for assessing the anticancer
effects of Phellinus extracts.
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Caption: Experimental workflow for evaluating the anticancer effects of Phellinus extracts.

Signaling Pathways Targeted by Phellinus Extracts
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The induction of apoptosis by Phellinus extracts is mediated through the modulation of specific
signaling pathways. A key pathway implicated is the intrinsic or mitochondrial pathway of
apoptosis.

Phellinus extracts can induce oxidative stress within cancer cells, leading to an increase in
ROS. This, in turn, disrupts the mitochondrial membrane potential and leads to the release of
cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a
cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner
caspase). Activated caspase-3 proceeds to cleave various cellular substrates, such as PARP,
ultimately leading to the characteristic morphological and biochemical changes of apoptosis.

This process is also regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax
are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, further promoting
apoptosis.

The following diagram illustrates the mitochondrial apoptosis pathway induced by Phellinus
extracts.
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Caption: Mitochondrial apoptosis pathway induced by Phellinus extracts.

Experimental Protocols
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Cell Viability (MTT) Assay

The cytotoxicity of Phellinus extracts is commonly determined using the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures
the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple
formazan product.

o Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 103
cells/well) and allowed to adhere overnight.

e Treatment: The cells are then treated with various concentrations of the Phellinus extract and
incubated for a specified period (e.g., 24, 48, or 72 hours).

e MTT Addition: Following incubation, the culture medium is replaced with a fresh medium
containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours at 37°C.

[5]

e Formazan Solubilization: The MTT-containing medium is removed, and a solubilization
solvent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance of the resulting purple solution is measured
using a microplate reader at a wavelength of 570 nm.

» Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,
and the IC50 value is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

Apoptosis is quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma
membrane in early apoptotic cells, while Pl is a fluorescent nucleic acid stain that can only
enter cells with compromised membranes (late apoptotic or necrotic cells).

e Cell Treatment: Cells are treated with the Phellinus extract for the desired time.

o Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-
buffered saline (PBS).
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o Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and
Pl according to the manufacturer's protocol.

o Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of
viable, early apoptotic, late apoptotic, and necrotic cells are determined based on their
fluorescence.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is employed to detect changes in the expression levels of key proteins
involved in apoptosis.[6][7]

o Protein Extraction: After treatment with the Phellinus extract, cells are lysed in a suitable
buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

o Protein Quantification: The total protein concentration of the lysates is determined using a
protein assay, such as the BCA assay.

o SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecy!
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

o Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene
difluoride (PVDF) membrane.

e Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent
non-specific antibody binding.

e Antibody Incubation: The membrane is incubated with primary antibodies specific for the
target proteins (e.g., Bax, Bcl-2, caspase-3, cleaved caspase-3, PARP, cleaved PARP, and a
loading control like B-actin) overnight at 4°C. This is followed by incubation with a
horseradish peroxidase (HRP)-conjugated secondary antibody.

» Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system. The band intensities are quantified using densitometry software.

Conclusion
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Extracts from various Phellinus species demonstrate significant and selective anticancer
activity against a broad range of cancer cell lines. Their ability to induce apoptosis, primarily
through the mitochondrial pathway, and to arrest the cell cycle highlights their therapeutic
potential. The data presented in this guide underscore the importance of continued research
into the bioactive compounds of Phellinus mushrooms and their mechanisms of action, which
could lead to the development of novel and effective cancer therapies. Further in vivo studies
are warranted to validate these promising in vitro findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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